Ethyl 4-methoxy-3-oxopentanoate

Vue d'ensemble

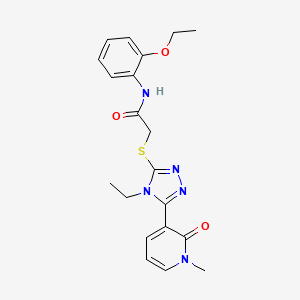

Description

Ethyl 4-methoxy-3-oxopentanoate is a chemical compound with the CAS Number: 1186526-25-9 . It has a molecular weight of 174.2 and its IUPAC name is ethyl 4-methoxy-3-oxopentanoate . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 4-methoxy-3-oxopentanoate is 1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

Ethyl 4-methoxy-3-oxopentanoate is a liquid at room temperature . It has a molecular weight of 174.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Ethyl 4-methoxy-3-oxopentanoate's chemistry is utilized in various synthetic routes to create complex molecules and materials. Its transformations under specific conditions enable the generation of diverse structures with potential applications in pharmaceuticals, materials science, and organic synthesis. For example, the methylation of related compounds has been studied for producing enol ethers, demonstrating the reactivity of similar esters in synthetic chemistry (Haider & Wyler, 1983). Additionally, ethyl 2,2,4-trimethyl-3-oxopentanoate's cleavage with sodium tert-butoxide into simple esters highlights the chemical versatility of related ketoesters, hinting at ethyl 4-methoxy-3-oxopentanoate's potential utility in polymerization processes (Lochmann & Trekoval, 1981).

Biocatalysis and Drug Synthesis

Biocatalytic processes involving compounds structurally similar to ethyl 4-methoxy-3-oxopentanoate are crucial for the production of enantiopure compounds used in drug synthesis. The microbial reduction of ethyl 2-oxo-4-phenylbutanoate, a compound with a related structure, to produce ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, showcases the application of biocatalysis in obtaining high-purity pharmaceutical intermediates (Oda et al., 1998). This underscores the potential for utilizing ethyl 4-methoxy-3-oxopentanoate in similar biocatalytic frameworks for producing medically relevant compounds.

Nonlinear Optical (NLO) Materials

The investigation of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for nonlinear optical (NLO) activities, employing density functional theory (DFT) and time-dependent (TD)-DFT methods, demonstrates the potential of ethyl 4-methoxy-3-oxopentanoate-related compounds in NLO material science. Such studies reveal that these compounds are promising candidates for NLO materials, indicating that ethyl 4-methoxy-3-oxopentanoate itself could have applications in the development of optical devices and materials (Kiven et al., 2023).

Safety And Hazards

Ethyl 4-methoxy-3-oxopentanoate has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

ethyl 4-methoxy-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMFFEQHVIIFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methoxy-3-oxopentanoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)

![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)

![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

![N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2776473.png)

![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)

![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)